Ethyl 2-(2-ethylbutanoylamino)acetate
Description
Ethyl 2-(2-ethylbutanoylamino)acetate is an organic compound featuring an ethyl ester backbone substituted with an acetamide group bearing a 2-ethylbutanoyl moiety. Its structure comprises a central glycine derivative (aminoacetate) esterified with ethanol and acylated by 2-ethylbutanoyl chloride.
Properties
IUPAC Name |
ethyl 2-(2-ethylbutanoylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-4-8(5-2)10(13)11-7-9(12)14-6-3/h8H,4-7H2,1-3H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOWFWDQHHSWHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40367467 | |
| Record name | ethyl 2-(2-ethylbutanoylamino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40367467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6109-02-0 | |
| Record name | ethyl 2-(2-ethylbutanoylamino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40367467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(2-ethylbutanoylamino)acetate can be synthesized through a nucleophilic acyl substitution reaction. This involves reacting an acid chloride with an alcohol. The general reaction is as follows: [ \text{RCOCl} + \text{R’OH} \rightarrow \text{RCOOR’} + \text{HCl} ] In this case, the acid chloride is 2-ethylbutanoyl chloride, and the alcohol is ethyl glycolate. The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid by-product.
Industrial Production Methods: Industrial production of esters like this compound often involves the Fischer esterification process. This method uses a carboxylic acid and an alcohol in the presence of an acid catalyst, such as sulfuric acid, to produce the ester and water: [ \text{RCOOH} + \text{R’OH} \rightarrow \text{RCOOR’} + \text{H}_2\text{O} ]
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Ethyl 2-(2-ethylbutanoylamino)acetate can undergo hydrolysis in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by another nucleophile.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products:
Hydrolysis: 2-ethylbutanoic acid and ethanol.
Reduction: 2-ethylbutanol.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-ethylbutanoylamino)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 2-(2-ethylbutanoylamino)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological molecules. The amide group can form hydrogen bonds with proteins, affecting their structure and function.
Comparison with Similar Compounds
The following analysis compares Ethyl 2-(2-ethylbutanoylamino)acetate with structurally related esters and acetamide derivatives, focusing on substituent effects, molecular properties, and applications.
Structural and Molecular Comparisons
Table 1: Key Properties of this compound and Analogs
Key Observations:
- Substituent Effects: Branched vs. Amide vs. Ester Linkages: Acetamide derivatives (e.g., Ethyl 2-(2-phenylacetamido)acetate ) exhibit higher polarity than acetoacetates (e.g., Ethyl 2-ethylacetoacetate ), influencing their partition coefficients and bioavailability.
- Synthetic Routes: Ethyl 2-phenylacetoacetate is synthesized via Claisen condensation, while acetamide analogs (e.g., Ethyl 2-(benzoylamino)acetate derivatives) are often prepared through nucleophilic acyl substitution .
Functional and Application-Based Comparisons
Pharmaceutical Relevance
- Ethyl 2-phenylacetoacetate : A critical precursor in synthesizing phenylacetone, a regulated amphetamine precursor .
Crystallographic and Analytical Data
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